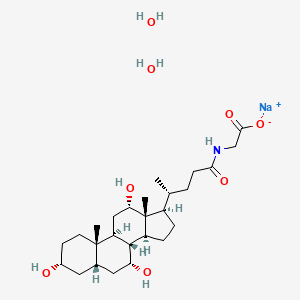

Sodium glycocholate hydrate, 98%

Vue d'ensemble

Description

Sodium glycocholate hydrate is a conjugated bile salt and an ionic detergent . It is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .

Synthesis Analysis

This chemical product is synthetically derived from a natural compound, cholic acid . Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery .Molecular Structure Analysis

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na . The molecular weight is 487.60 (anhydrous basis) .Chemical Reactions Analysis

Sodium glycocholate hydrate is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .Physical And Chemical Properties Analysis

Sodium glycocholate hydrate is colorless to yellow . The specific rotation is +28° to +31° (20°C, 589nm) (c=1, H2O) on dry basis .Applications De Recherche Scientifique

Colon-Targeted Insulin Delivery Sodium glycocholate (SGC) has been investigated for its efficacy in enhancing insulin absorption in colon-targeted delivery systems. A study demonstrated that colon-specific delivery of insulin with SGC resulted in increased hypoglycemic effects post-oral administration. The combination of SGC and poly(ethylene oxide) was found to prolong colonic absorption of insulin, suggesting its potential in improving orally administered insulin absorption (Katsuma et al., 2006).

Xenobiotic Absorption SGC's impact on the intestinal absorption of xenobiotics, particularly drug-related compounds, has been explored. Using rat gut techniques, research found that SGC reinforced the limiting effect on solute diffusion, leading to poorer absorption of lipophilic compounds. This contrasts with synthetic surfactants, which disrupt the aqueous boundary layer adjacent to the membrane, indicating a significant difference in the behavior of synthetic and natural bile acid surfactants in xenobiotic absorption (Garrigues et al., 1994).

Mast Cell Research In a study focusing on rat mast cells, SGC was shown to remove Ca2+-activated adenosine triphosphatase from the cell surface without causing lysis. This treatment resulted in a decrease in histamine-releasing capacity when the cells were triggered with antigens, providing insights into the interaction of SGC with cell surface enzymes and its potential implications in immunological research (Cooper & Stanworth, 1977).

Buccal Drug Transport The effect of SGC on the buccal transport of drugs was investigated, revealing its potential as a penetration enhancer. For instance, SGC enhanced the buccal absorption of the ionized form of flecainide in aqueous solutions, indicating its role in modifying drug transport across mucosal barriers (Deneer et al., 2002).

Interaction with Lipid Bilayer Membranes Research on the interaction of SGC with lipid bilayer membranes used fluorescence studies to demonstrate that submicellar concentrations of SGC induced hydration of the lipid bilayer membrane. This hydration effect is a general phenomenon of the studied bile salts, providing insights into the structural behavior of SGC at the molecular level (Mohapatra & Mishra, 2011).

Oral Delivery of Insulin Sodium glycocholate was used in the development of a liposomal delivery system for oral insulin delivery. This study highlighted its potential as an enzyme inhibitor and permeation enhancer, demonstrating improved protection of insulin against enzymatic degradation and suggesting its applicability in enhancing oral drug delivery (Niu et al., 2011).

Bile Salt-Drug Interaction Studies Investigations into the interactions of SGC with drugs like nitrazepam revealed that its micellar properties significantly influence drug solubilization and partitioning. These studies provide valuable insights into the biopharmaceutical aspects of SGC in relation to drug delivery and formulation (de Castro et al., 2001).

Mécanisme D'action

Target of Action

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt . Its primary targets are lipids and certain drugs, which it interacts with to facilitate their absorption .

Mode of Action

Sodium glycocholate hydrate acts as a biological detergent, solubilizing fats for absorption and aiding in the transport of some drugs through hydrophobic barriers . It forms mixed micelles with phospholipids, which assist in the solubilization of cholesterol . This compound also promotes the phenotypic expression of certain proteins in a dose-dependent manner .

Biochemical Pathways

The compound plays a crucial role in lipid transport by solubilization . It also affects the glyoxalase system and the ascorbate-glutathione pathway, which are essential for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that this compound is itself absorbed .

Result of Action

Sodium glycocholate hydrate has a dual effect on cell viability. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Action Environment

The action, efficacy, and stability of sodium glycocholate hydrate are influenced by environmental factors. For instance, the bile component sodium glycocholate hydrate has been found to enhance the expression of certain proteins .

Safety and Hazards

Orientations Futures

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that sodium glycocholate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.2H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;2*1H2/q;+1;;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTQNTQLAZRSIC-NWNSWQEHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662316 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207614-05-9 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

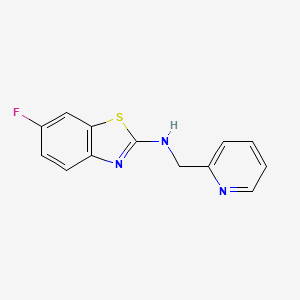

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

amine hydrochloride](/img/structure/B1437997.png)